molecular formula C10H11F2NO B2697651 5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline CAS No. 1820683-76-8

5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline

Cat. No. B2697651
CAS RN: 1820683-76-8
M. Wt: 199.201
InChI Key: JVJBZOXXDGSOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline (DFMQ) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DFMQ is a heterocyclic compound that contains a quinoline ring with a difluoromethoxy group attached to it. In

Scientific Research Applications

Drug Design and Development

5-(Difluoromethoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanesulfonic acid: , a derivative of our compound, has been employed in drug design and development. Its unique structural motif contributes to its potential as a building block for novel pharmaceutical agents.

Chemical Synthesis

The compound and related derivatives, such as 2-Bromo-3-difluoromethoxy-6-iodopyridine , serve as valuable intermediates in the synthesis of complex chemical structures. Researchers utilize them to construct intricate molecules with specific functional groups.

Pulmonary Fibrosis Research

In the realm of medical research, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) has been investigated for its inhibitory effects on pulmonary fibrosis. Researchers aim to understand whether epithelial-to-mesenchymal transition (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be targeted therapeutically using DGM to reduce idiopathic pulmonary fibrosis (IPF) .

properties

IUPAC Name

5-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-10(12)14-9-5-1-4-8-7(9)3-2-6-13-8/h1,4-5,10,13H,2-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJBZOXXDGSOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OC(F)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline

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